
10,11-Dihydro-24-hydroxyaflavinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-24-hydroxyaflavinine typically involves the isolation from natural sources rather than synthetic routes. It is extracted from the ascostromata of Eupenicillium crustaceum . The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the pure compound.
Industrial Production Methods
Most of the available compound is obtained through laboratory-scale extraction from natural sources .
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-24-hydroxyaflavinine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
Scientific Research Applications
10,11-Dihydro-24-hydroxyaflavinine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of natural products and their chemical properties.
Biology: It is studied for its anti-insectan properties and potential use in pest control.
Industry: Its role in industrial applications is limited, primarily due to its natural origin and the complexity of its extraction.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-24-hydroxyaflavinine involves its interaction with biological targets, leading to its anti-insectan effects. The specific molecular targets and pathways are not well-characterized, but it is believed to interfere with the normal physiological processes of insects, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Aflavinine: The parent compound from which 10,11-Dihydro-24-hydroxyaflavinine is derived.
Other Hydroxyaflavinines: Compounds with similar structures but different hydroxylation patterns.
Uniqueness
This compound is unique due to its specific hydroxylation at the 24th position, which may confer distinct biological activities compared to other aflavinine analogs .
Properties
CAS No. |
171569-81-6 |
|---|---|
Molecular Formula |
C28H41NO2 |
Molecular Weight |
423.641 |
IUPAC Name |
(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol |
InChI |
InChI=1S/C28H41NO2/c1-17-10-12-27(5)18(2)14-20(30)16-28(27)13-11-21(26(3,4)31)24(25(17)28)23-15-19-8-6-7-9-22(19)29-23/h6-9,15,17-18,20-21,24-25,29-31H,10-14,16H2,1-5H3/t17-,18-,20+,21-,24-,25+,27+,28+/m1/s1 |
InChI Key |
ZNPZDEJOIANYNU-BMBFZTKFSA-N |
SMILES |
CC1CCC2(C(CC(CC23C1C(C(CC3)C(C)(C)O)C4=CC5=CC=CC=C5N4)O)C)C |
Appearance |
Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


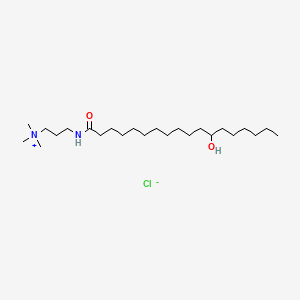
![[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate](/img/structure/B593446.png)
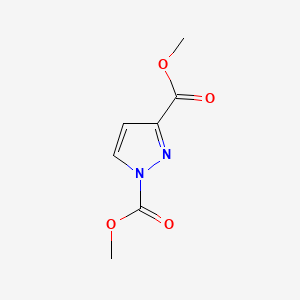
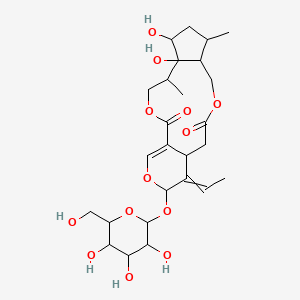
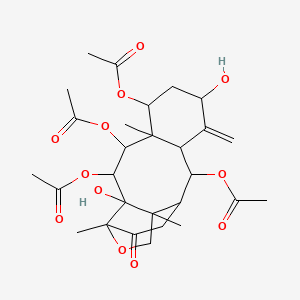
![(2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate](/img/structure/B593457.png)
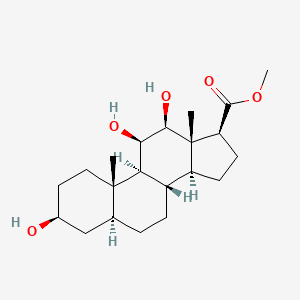

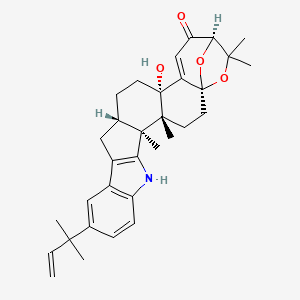
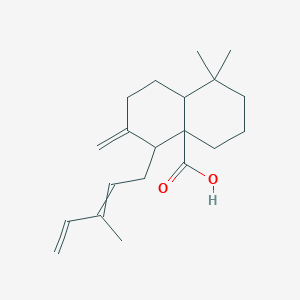
![[(E)-octadec-9-enyl] 4-hydroxybenzoate](/img/structure/B593464.png)
![5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole](/img/structure/B593465.png)
